Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride
Brand Name: Vulcanchem
CAS No.: 58117-53-6
VCID: VC21541142
InChI: InChI=1S/C14H21N3O3.ClH/c15-12(13(16)18)8-4-5-9-17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1
SMILES: C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)N)N.Cl
Molecular Formula: C14H22ClN3O3
Molecular Weight: 315.79 g/mol

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride

CAS No.: 58117-53-6

VCID: VC21541142

Molecular Formula: C14H22ClN3O3

Molecular Weight: 315.79 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride - 58117-53-6

CAS No. 58117-53-6
Product Name Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride
Molecular Formula C14H22ClN3O3
Molecular Weight 315.79 g/mol
IUPAC Name benzyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride
Standard InChI InChI=1S/C14H21N3O3.ClH/c15-12(13(16)18)8-4-5-9-17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1
Standard InChIKey QSRGTPRDCDSKAY-YDALLXLXSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N)N.Cl
SMILES C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)N)N.Cl
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)N)N.Cl
PubChem Compound 6453579
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator